molecular formula C7H6ClN3 B11914868 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11914868
M. Wt: 167.59 g/mol
InChI Key: JNCPJNOXFJAYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-4,4-dimethoxybutanoate with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing microwave-assisted synthesis to enhance reaction efficiency and yield . The use of robust and scalable methods ensures the consistent production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.

    Palbociclib: Another CDK4/6 inhibitor with a similar structure.

Comparison: While ribociclib and palbociclib are primarily used in the treatment of breast cancer, 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine has broader applications, including potential use in various types of cancer and other diseases . Its unique substitution pattern and reactivity profile make it a versatile compound for diverse research applications.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-5-3-10-7(8)11-6(4)5/h2-3,9H,1H3

InChI Key

JNCPJNOXFJAYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CN=C(N=C12)Cl

Origin of Product

United States

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